molecular formula C18H20N2O2S B4185183 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide

Cat. No.: B4185183
M. Wt: 328.4 g/mol
InChI Key: HPQFFRIOZASXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide, commonly known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. AMPK is a heterotrimeric protein complex consisting of a catalytic α-subunit and regulatory β- and γ-subunits. AMPK is activated by an increase in the AMP/ATP ratio, which occurs during metabolic stress, and plays a crucial role in maintaining cellular energy balance.

Mechanism of Action

A-769662 activates N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide by binding to the γ-subunit of the enzyme and allosterically promoting phosphorylation of the catalytic α-subunit. This compound activation leads to a cascade of downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound activation also leads to the inhibition of anabolic pathways, such as protein synthesis and lipogenesis, and the activation of catabolic pathways, such as autophagy.
Biochemical and Physiological Effects
A-769662 has been shown to have a wide range of biochemical and physiological effects. In addition to activating this compound, A-769662 has been shown to increase insulin sensitivity, reduce inflammation, and improve mitochondrial function. A-769662 has also been shown to protect against neuronal damage in models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

A-769662 has several advantages as a research tool. It is a potent and selective activator of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide, allowing for precise control of the cellular response. A-769662 is also stable and easy to handle, making it suitable for use in a wide range of experimental systems. However, A-769662 has some limitations as a research tool. It is relatively expensive and may have off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on A-769662. One area of interest is the development of novel N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide activators with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the investigation of the role of this compound activation in the pathogenesis of metabolic and neurodegenerative diseases. Finally, there is a need for further research on the safety and efficacy of this compound activators in clinical settings.

Scientific Research Applications

A-769662 has been widely used as a research tool to investigate the role of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide in cellular metabolism and disease. A-769662 has been shown to activate this compound in a dose-dependent manner, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle cells. A-769662 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that this compound activation may have therapeutic potential in cancer treatment.

Properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-16(14-2-1-3-22-14)20-17-19-15(10-23-17)18-7-11-4-12(8-18)6-13(5-11)9-18/h1-3,10-13H,4-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQFFRIOZASXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide
Reactant of Route 2
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N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide
Reactant of Route 3
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide
Reactant of Route 4
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide
Reactant of Route 6
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide

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